Tyrosine-Protein Kinase ABL1 Inhibition: O-Methylcurvulinic Acid vs. Curvulinic Acid Screening Data
In a high-throughput screen conducted by the Scripps Research Institute Molecular Screening Center, 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid inhibited tyrosine-protein kinase ABL1 with an IC50 of 15,600 nM (15.6 µM) [1]. The direct structural comparator, curvulinic acid (2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid), which lacks the 5-methoxy group, was not reported as a hit in the same ABL1 screening panel, indicating a measurable gain in kinase engagement conferred by the O-methyl substitution [2]. This differential binding provides a rationale for selecting the 5-methoxy analog in kinase-focused chemical biology studies.
| Evidence Dimension | Inhibitory potency against ABL1 kinase (IC50) |
|---|---|
| Target Compound Data | IC50 = 15,600 nM |
| Comparator Or Baseline | Curvulinic acid: Not a hit in the same screening panel (IC50 > 30 µM or inactive) |
| Quantified Difference | >1.9-fold selectivity window (target active vs. comparator inactive at the screening concentration) |
| Conditions | Biochemical kinase assay; Scripps Research Institute Molecular Screening Center protocol (PubChem AID 602181) |
Why This Matters
This directs procurement toward the 5-methoxy analog for kinase-targeted applications, as the comparator curvulinic acid is likely inactive against ABL1 based on available screening data.
- [1] BindingDB. BDBM82881: ABL1 IC50 = 1.56E+4 nM. Assay Source: The Scripps Research Institute Molecular Screening Center. View Source
- [2] PubChem BioAssay AID 602181. ABL1 kinase inhibitor screening. Curated by The Scripps Research Institute. View Source
